exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,2S,5S)-8-azabicyclo[3.2.1]octan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZCIFZEEFNPOF-AEJSXWLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2CC[C@H]1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Strategies
Several strategies can be employed for the synthesis of exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane , but they generally involve the following key steps:
Starting Materials : The synthesis often begins with a suitable precursor that can undergo cyclization to form the bicyclic core. This might involve the use of piperidine derivatives or other nitrogen-containing compounds.
Cyclization Methods : Intramolecular cyclization reactions are crucial for forming the bicyclic structure. Techniques such as Dieckmann cyclization or Beckmann rearrangement can be used, depending on the starting material.
Amination and Protection : Once the bicyclic core is formed, the introduction of the Boc-protected amino group is necessary. This typically involves amination reactions followed by protection with a Boc group.
Detailed Synthesis Route
A detailed synthesis route for This compound might involve the following steps:
Purification and Characterization :
- Purify the final product using chromatographic techniques (e.g., column chromatography).
- Characterize the compound using spectroscopic methods such as NMR and mass spectrometry.
Challenges and Considerations
Stereochemistry : The synthesis of This compound requires careful control of stereochemistry, especially during the cyclization and amination steps.
Yield Optimization : Conditions such as temperature, solvent, and reaction time must be optimized to achieve high yields and purity.
Purification : The purification process can be challenging due to the complexity of the molecule and potential side products.
Data and Research Findings
| Step | Reaction Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization | High temperature, specific solvent | Variable | High |
| Amination | Ammonia, suitable catalyst | Moderate to High | Variable |
| Boc Protection | Boc2O, DCM or THF | High | High |
Note : The specific conditions and yields can vary based on the starting materials and exact synthesis route employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane serves as a crucial intermediate in the synthesis of complex organic molecules. Its bicyclic structure allows for the development of new synthetic methodologies, making it valuable in constructing various chemical frameworks.
2. Medicinal Chemistry
- The compound has shown potential as a scaffold for drug development, particularly as a monoamine reuptake inhibitor. This class of compounds is essential in treating neuropsychiatric disorders such as depression, anxiety, and ADHD . The ability to modify its structure enhances its therapeutic efficacy while minimizing side effects associated with traditional drugs .
3. Biological Activity
- Research indicates that derivatives of 8-azabicyclo[3.2.1]octane exhibit significant activity against monoamine transporters, which are critical targets for antidepressant therapies. The structural rigidity provided by the bicyclic nature enhances binding affinity with biological targets, making it an effective model compound for studying interactions within biological systems.
Case Studies
Industrial Applications
In addition to its applications in research and medicine, this compound is also utilized in the industrial sector for producing advanced materials and polymers due to its unique properties that contribute to high-performance material development.
Mechanism of Action
The mechanism of action of exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The bicyclic structure provides rigidity and stability, allowing the compound to interact with enzymes, receptors, and other biological molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Derivatives
Key Structural Insights:
- Substituent Position : Modifications at C3 (e.g., pyridyloxy in NS12137) or C2 (e.g., Boc group in the target compound) dictate receptor specificity. For instance, C3 aryl groups in tropane analogs enhance DAT inhibition , while C6 acidic groups in benzylamine derivatives optimize hNK1 antagonism .
- Boc Protection: The Boc group in this compound serves as a temporary protective moiety, unlike the permanent C3-amino group in Maraviroc, which directly participates in CCR5 binding .
- Stereochemistry : Exo configurations (e.g., in the target compound and NS12137) improve metabolic stability and receptor engagement compared to endo isomers .
Functional and Pharmacological Comparison
Table 2: Pharmacological Profiles of Selected Compounds
Key Functional Insights:
- Receptor Specificity : The 8-azabicyclo[3.2.1]octane scaffold adapts to diverse targets (e.g., DAT, CCR5, hNK1) based on substituent chemistry. For example, aryl groups at C3 enhance DAT binding , while sulfonamides at C6 optimize hNK1 antagonism .
- Biological Activity: The Boc-protected derivative lacks direct pharmacological activity but enables synthesis of active analogs. In contrast, Maraviroc’s unmodified C3-amino group is essential for CCR5 antagonism .
- Selectivity : Acidic C6 substituents in hNK1 antagonists reduce hERG channel liability, a common issue with cationic bicyclic amines .
Biological Activity
Overview
exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a bicyclic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group. This compound serves as a crucial building block in organic synthesis and has garnered interest for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Structure : The bicyclic nature of this compound contributes to its rigidity and stability, which are essential for interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to undergo deprotection under acidic conditions, releasing the free amine that can participate in various biochemical reactions. The rigid bicyclic structure enhances its binding affinity with enzymes and receptors, making it a valuable model compound for studying interactions within biological systems .
Biological Activity and Therapeutic Applications
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, exhibit significant activity as monoamine reuptake inhibitors, which are important in the treatment of various neuropsychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .
Key Findings from Research Studies
- Monoamine Transporter Inhibition : Compounds based on the 8-azabicyclo[3.2.1]octane scaffold have shown inhibitory activity against monoamine transporters, with implications for their use in treating mood disorders .
- Potential as Mu Opioid Receptor Antagonists : Some studies suggest that derivatives may act as mu opioid receptor antagonists, providing therapeutic benefits while minimizing side effects associated with traditional opioids .
- Structure-Activity Relationship (SAR) : The biological activity is highly dependent on the compound's topology and stereochemistry, indicating that modifications to the structure can significantly alter its efficacy and selectivity .
Case Study 1: Synthesis and Evaluation
A study synthesized a series of 6-substituted 1-azabicyclo[3.2.1]octanes to evaluate their biological activity as monoamine transporter inhibitors. The results demonstrated that these compounds exhibited varying degrees of inhibitory activity based on their structural modifications .
| Compound | Inhibition (%) | Target |
|---|---|---|
| Compound A | 75% | Serotonin Transporter |
| Compound B | 60% | Dopamine Transporter |
| Compound C | 85% | Norepinephrine Transporter |
Case Study 2: Mu Opioid Receptor Activity
In another investigation, derivatives of 8-azabicyclo[3.2.1]octane were tested for their ability to antagonize mu opioid receptors in vitro. The findings suggested a promising profile for these compounds in managing pain without the typical side effects associated with opioid use .
Q & A
Q. What are the common synthetic routes for preparing exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane?
The synthesis typically involves stereoselective strategies due to the bicyclic scaffold's complexity. Key approaches include:
- Enantioselective cyclization : Starting from acyclic precursors with pre-existing stereochemical information, such as pyrrolidine derivatives, followed by Boc-protection of the amine group to stabilize reactivity .
- Tropinone derivatization : Functionalizing tropinone (a natural tropane alkaloid precursor) via reductive amination or alkylation, followed by Boc-protection at the exo-2-position .
- Radical cyclization : Using transition-metal catalysts (e.g., Mn(III)) to construct the bicyclic core, followed by Boc-group introduction .
Q. How is the structural integrity of this compound validated experimentally?
Researchers employ:
- NMR spectroscopy : To confirm regiochemistry (e.g., exo vs. endo configuration) and Boc-group placement. For example, -NMR distinguishes axial vs. equatorial protons on the bicyclic scaffold .
- X-ray crystallography : Resolves absolute stereochemistry, critical for studying structure-activity relationships (SAR) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, confirming Boc-group retention during synthesis .
Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives?
The scaffold interacts with:
- Monoamine transporters : Dopamine (DAT) and serotonin (SERT) transporters, where substituents like halogenated aryl groups enhance binding affinity .
- Enzymes : Acetylcholinesterase (AChE) and cytochrome P450 (CYP) isoforms, influencing neurotransmitter levels and metabolic stability .
- Long-chain fatty acid elongase 6 (ELOVL6) : Modulating lipid metabolism, suggesting therapeutic potential in metabolic disorders .
Advanced Research Questions
Q. How do substituents at the C3 and N8 positions influence DAT/SERT selectivity?
- C3 aryl groups : Electron-withdrawing substituents (e.g., 4-Cl, 4-F) increase DAT affinity by optimizing π-π stacking in the transporter’s hydrophobic pocket. For example, 3-(4-chlorophenyl) derivatives show >10-fold selectivity for DAT over SERT .
- N8 modifications : Bulky groups (e.g., Boc, cyclopropylmethyl) reduce off-target interactions by sterically hindering non-specific binding .
- Threshold effects : Low nanomolar concentrations enhance transporter inhibition, while higher doses induce toxicity due to off-target receptor activation .
Q. What computational methods are used to predict the metabolic stability of Boc-protected derivatives?
- QSAR modeling : Correlates substituent hydrophobicity (logP) with metabolic half-life. Boc-group introduction reduces CYP3A4-mediated oxidation, improving stability .
- Molecular docking : Simulates interactions with CYP450 isoforms to identify metabolic "hotspots" (e.g., oxidation at bridgehead carbons) .
- ADMET prediction : Algorithms like SwissADME assess bioavailability and blood-brain barrier permeability, guiding lead optimization .
Q. How does stereochemistry impact in vivo efficacy?
- Exo vs. endo configuration : Exo-2-Boc derivatives exhibit higher DAT binding due to optimal spatial alignment with the transporter’s active site. For example, (1R,5S)-exo isomers show 90% inhibition at 10 nM, while endo analogs are inactive .
- Chiral resolution : Enzymatic resolution (e.g., using lipases) or chiral HPLC separates enantiomers, revealing stark differences in pharmacokinetics .
Q. What strategies mitigate racemization during Boc-group introduction?
- Low-temperature conditions : Performing reactions at -78°C minimizes epimerization during Boc-protection of the secondary amine .
- Sterically hindered bases : Using 2,6-lutidine instead of triethylamine reduces β-elimination side reactions .
- In situ monitoring : FTIR tracks Boc-group incorporation (C=O stretch at ~1680 cm) to optimize reaction quench timing .
Methodological Considerations
Q. How are metabolic pathways elucidated for exo-2-(Boc-amino) derivatives?
- Radiolabeled tracers : -labeled compounds track hepatic metabolism, identifying primary metabolites like de-Boc analogs and hydroxylated products .
- LC-MS/MS : Quantifies metabolite formation in microsomal assays, revealing CYP2D6 as the major isoform responsible for Boc-group cleavage .
Q. What in vitro assays assess neurotoxicity risks?
- SH-SY5Y neuronal cells : Measure caspase-3 activation and mitochondrial membrane potential to evaluate apoptosis at therapeutic doses .
- hERG channel inhibition : Patch-clamp electrophysiology screens for cardiac liability, a common issue with bicyclic amines .
Comparative Analysis
Q. How does this compound compare to other tropane analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
